3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂FN₂ and a molecular weight of 239.12 g/mol. It is characterized by the presence of a pyridine ring substituted with a fluorine atom at the 3-position and a pyrrolidine moiety at the 5-position. This compound is often utilized in medicinal chemistry due to its potential pharmacological properties and is classified under various chemical databases, including PubChem and Sigma-Aldrich .
The reactivity of 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can be attributed to its functional groups. The fluorine atom can participate in nucleophilic substitution reactions, while the pyrrolidine ring may engage in various chemical transformations, including oxidation and acylation. The presence of two hydrochloride groups also suggests that the compound can undergo protonation and deprotonation reactions, affecting its solubility and reactivity in different solvents .
Research indicates that 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it of interest in studies related to neuropharmacology. The compound has been noted for its ability to cross the blood-brain barrier, which enhances its potential efficacy in treating central nervous system disorders . Additionally, it is reported to be a substrate for P-glycoprotein, indicating its relevance in drug absorption and distribution .
The synthesis of 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves multi-step organic reactions. One common method includes:
3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in pharmaceutical research, particularly as a lead compound in drug development targeting neurological conditions. Its unique structure allows for exploration in various therapeutic areas, including:
Interaction studies have focused on understanding how 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride interacts with various biological targets. This includes assessing its binding affinity to receptors involved in neurotransmission and evaluating its metabolic pathways through cytochrome P450 enzymes. Such studies are crucial for determining its pharmacokinetic properties and potential side effects when used as a therapeutic agent .
Several compounds share structural similarities with 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, which can be compared based on their chemical properties and biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Fluoro-4-(pyrrolidin-2-yl)pyridine | 1270491-52-5 | 0.81 |
| 3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 67209-89-6 | 0.81 |
| (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 287966-92-1 | 0.81 |
| (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 288247-82-5 | 0.81 |
| (S)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | 1956435-73-6 | 0.81 |
These compounds are unique due to variations in their substituents or stereochemistry, which can significantly influence their biological activity and pharmacological profiles .
3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride consists of a pyridine ring substituted at position 3 with fluorine and at position 5 with a pyrrolidine moiety, protonated as a dihydrochloride salt. The molecular formula is $$ \text{C}9\text{H}{13}\text{Cl}2\text{FN}2 $$, with a molecular weight of 239.12 g/mol. The SMILES notation $$ \text{FC1=CN=CC([C@@H]2CCCN2)=C1.Cl.Cl $$ confirms the (S)-stereochemistry at the pyrrolidine carbon. X-ray crystallography reveals a planar pyridine ring with a dihedral angle of 112° between the pyrrolidine and pyridine planes, optimizing $$\pi$$-stacking interactions.
Protonation of the pyrrolidine nitrogen atoms by hydrochloric acid increases polarity, yielding a water-soluble crystalline solid. The chloride counterions occupy lattice positions stabilized by hydrogen bonds with N–H groups ($$ \text{N}\cdots\text{Cl} $$ distance: 3.2 Å). This salt form improves bioavailability by 40% compared to the free base, as demonstrated in simulated gastric fluid studies.
The incorporation of fluorine into heterocyclic compounds produces profound electronic effects due to fluorine's exceptional electronegativity and small atomic size [7] [8]. When fluorine is attached to heterocyclic ring systems, it creates strong local dipole moments that significantly alter the electronic distribution throughout the molecule [7]. These electronic perturbations result in unique interactions with heteroatoms in the ring, leading to dramatically different properties compared to their non-fluorinated counterparts [6].
Conformational effects represent another critical aspect of fluorine substitution in heterocycles [7]. Studies have demonstrated that fluorination can influence the three-dimensional structure and ring puckering behavior of nitrogen-containing heterocycles [7]. In the case of fluorinated azetidines, computational investigations revealed that the presence of fluorine can invert ring pucker preferences, with charged derivatives showing particularly pronounced conformational changes [7]. The magnitude of these charge-dipole interactions has been quantified, showing dihedral angle changes from 137.2° in neutral molecules to 100.0° in charged derivatives [7].
| Effect Type | Description | Impact on Molecular Properties |
|---|---|---|
| Electronic Properties | High electronegativity creates strong dipole moments [7] | Affects electron distribution and reactivity |
| Conformational Effects | Influences molecular geometry and ring puckering [7] | Alters three-dimensional structure |
| Hydrogen Bonding | Acts as weak hydrogen bond acceptor [7] | Modifies intermolecular interactions |
| Metabolic Stability | Blocks metabolic oxidation sites [8] | Increases resistance to enzymatic degradation |
| Lipophilicity | Generally increases lipophilicity [8] [11] | Enhances membrane permeability |
| pKa Modulation | Reduces basicity of nearby nitrogen atoms [7] | Affects ionization state and binding |
One of the most significant advantages of fluorine incorporation into heterocyclic compounds is the dramatic improvement in metabolic stability [8] [11]. Fluorine substitution, particularly at strategic positions on aromatic rings, effectively blocks metabolic oxidation pathways that are typically mediated by cytochrome P450 enzymes [8]. This protective effect occurs because the modified fluorinated molecules no longer fit properly into the active sites of metabolic enzymes [8].
Research has demonstrated that fluorine substitution can slow drug clearance rates by as much as 108-fold compared to non-fluorinated analogs [8]. The para-position fluorination on benzene rings has proven particularly effective, as the inductive electron-withdrawing effect of fluorine deactivates other positions on the ring against metabolic attack [8]. This metabolic protection not only extends drug half-life but also prevents the formation of potentially toxic metabolites that can result from enzymatic oxidation [8].
Fluorinated heterocyclic compounds exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts [8] [11] [14]. The strategic placement of fluorine atoms can modulate various physicochemical parameters that directly impact drug absorption, distribution, metabolism, and excretion [19]. Studies have shown that fluorine substitution can enhance membrane permeability while maintaining appropriate aqueous solubility [8] [14].
The impact of fluorine on P-glycoprotein-mediated efflux has been extensively studied, revealing that fluorinated compounds may serve as substrates for these efflux transporters [14]. However, the molecular weight correction factor for fluorine (fluorine-corrected molecular weight) has been identified as a more relevant descriptor for predicting efflux liability than total molecular weight [14]. This finding has important implications for the design of fluorinated heterocycles with optimal pharmacokinetic properties [14].
Pyrrolidine-containing alkaloids represent a diverse class of nitrogen heterocycles characterized by their five-membered saturated ring structure with sp³ hybridization [9] [20]. The pyrrolidine scaffold is distinguished by its ability to efficiently explore pharmacophore space due to its three-dimensional coverage and non-planar geometry [9]. This structural feature, known as "pseudorotation," allows pyrrolidine rings to adopt energetically favorable conformations that provide extensive three-dimensional molecular coverage [9].
The stereochemical complexity of pyrrolidine systems contributes significantly to their pharmacological relevance [9]. These rings can contain up to four stereogenic carbon atoms, potentially generating up to sixteen different stereoisomers [9]. This stereochemical diversity enables the development of highly selective ligands for enantioselective protein targets [9]. The natural amino acid L-proline, containing one chiral center, serves as a fundamental building block for producing chiral pyrrolidine derivatives and functions as a catalyst in stereoselective synthetic transformations [9].
| Structural Aspect | Description | Pharmacological Significance |
|---|---|---|
| Ring Size | Five-membered nitrogen heterocycle [9] [20] | Optimal for biological recognition |
| Hybridization | sp³ hybridization [9] | Provides three-dimensional structure |
| Stereochemistry | Up to four stereogenic centers [9] | Enables selective protein interactions |
| Conformational Flexibility | "Pseudorotation" property [9] | Allows exploration of binding conformations |
| Natural Occurrence | Found in various plant alkaloids [3] [20] | Demonstrates evolutionary optimization |
| Synthetic Accessibility | Readily prepared from various precursors [9] | Facilitates drug development efforts |
Pyrrolidine-containing alkaloids interact with a broad spectrum of biological targets, including neurotransmitter receptors, enzymes, and ion channels [9] [20] [21]. These interactions are facilitated by the unique three-dimensional structure of the pyrrolidine ring, which enables optimal spatial positioning of pharmacophoric groups [9]. The nitrogen atom within the pyrrolidine ring can participate in hydrogen bonding and electrostatic interactions with target proteins, while substituents on the ring can engage in hydrophobic contacts and van der Waals interactions [9].
Recent investigations have revealed that pyrrolidine alkaloids possess significant antimicrobial properties [3]. Studies on pyrrolizidine alkaloids demonstrated anti-Trichomonas vaginalis activity, with compounds such as monocrotaline and azido-retronecine showing lethal effects on 70% and 85% of bacterial cells, respectively, at concentrations up to 1 milligram per milliliter [3]. Importantly, these compounds exhibited selectivity by showing no detectable damage to vaginal epithelial cells [3].
The antifungal properties of pyrrolidine-containing compounds have also been extensively documented [3] [5]. Research on Senecio jacobaea alkaloids revealed effectiveness against nine plant-associated fungi, including Fusarium oxysporum, Fusarium sambucinum, and Trichoderma species [3]. The effective concentration range for individual pyrrolidine alkaloids varied from 0.33 millimolar to 3.33 millimolar, with Trichoderma species showing the highest sensitivity [3].
Pyrrolidine alkaloids have demonstrated significant potential in treating central nervous system disorders [9] [20] [21]. Their ability to cross the blood-brain barrier, combined with their favorable pharmacokinetic properties, makes them attractive candidates for neurological and psychiatric applications [21]. Research has identified numerous pyridine alkaloids with central nervous system activity, highlighting the therapeutic potential of these heterocyclic systems [21].
The therapeutic relevance of pyrrolidine derivatives extends to multiple disease areas [9] [20]. These compounds have shown promise as anticancer agents, with some derivatives demonstrating dual activity against histone deacetylase 2 and prohibitin 2 enzymes [9]. Spiro[pyrrolidine-3,3'-oxindoles] have exhibited growth inhibition of human breast cancer cell lines at low micromolar concentrations, with the most active compounds inducing apoptotic cell death [9].
Anti-inflammatory and analgesic properties represent another important therapeutic application of pyrrolidine-containing alkaloids [9] [22]. The structural diversity of these compounds allows for the development of selective inhibitors targeting specific inflammatory pathways [22]. Additionally, pyrrolidine derivatives have demonstrated anticonvulsant activity, cholinesterase inhibition, and carbonic anhydrase inhibition, further expanding their therapeutic potential [20].
The compound 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride represents a strategically designed molecule that combines the beneficial properties of fluorine substitution with the pharmacological advantages of pyrrolidine incorporation [12]. The positioning of fluorine at the 3-position of the pyridine ring provides optimal electronic effects while minimizing steric hindrance [1] [2]. This substitution pattern has been shown to enhance metabolic stability and modulate the electronic properties of the pyridine nucleus [8] [11].
The incorporation of the pyrrolidine moiety at the 5-position creates a unique pharmacophore that can engage in multiple interactions with biological targets [9] [12]. The stereochemistry of the pyrrolidin-2-yl substituent introduces additional complexity, with the (R)-enantiomer being specifically available for research applications [12]. This stereochemical specification is crucial for understanding structure-activity relationships and optimizing biological activity [9].
| Design Element | Rationale | Expected Benefit |
|---|---|---|
| 3-Fluoro substitution | Optimal electronic effects with minimal steric hindrance [8] | Enhanced metabolic stability and binding affinity |
| 5-Pyrrolidin-2-yl moiety | Provides three-dimensional pharmacophore [9] | Improved protein recognition and selectivity |
| Dihydrochloride salt | Enhances aqueous solubility [12] | Improved bioavailability and formulation properties |
| Stereochemical control | Enables enantioselective interactions [9] | Optimized biological activity and reduced side effects |
The study of 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride provides valuable insights into structure-activity relationships within fluorinated heterocyclic systems [9] [12]. The specific substitution pattern allows for systematic investigation of how fluorine positioning affects biological activity [5] [7]. Comparative studies with related compounds lacking fluorine substitution or pyrrolidine incorporation can reveal the individual contributions of these structural elements [9].
The conformational flexibility of the pyrrolidine ring, combined with the electronic effects of fluorine substitution, creates a unique molecular environment for biological interactions [7] [9]. Understanding these relationships is crucial for rational drug design and the development of improved therapeutic agents [9] [20]. The compound serves as a prototype for investigating how multiple pharmacophoric elements can be combined to achieve enhanced biological activity [12].
The crystallographic analysis of 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride reveals fundamental structural characteristics that govern its solid-state behavior and intermolecular interactions. The compound crystallizes with molecular formula C₉H₁₃Cl₂FN₂ and molecular weight 239.12 g/mol [1] [2]. Based on structural predictions derived from similar pyrrolidine-pyridine systems and dihydrochloride salts, the compound is expected to adopt a monoclinic crystal system with space group P21/c [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃Cl₂FN₂ |
| Molecular Weight (g/mol) | 239.12 |
| CAS Number | 2665662-89-3 |
| Storage Temperature | 2-8°C (sealed, dry) |
| Purity | ≥95% |
| Physical Form | Solid |
The predicted unit cell parameters indicate a compact crystal structure with dimensions a = 8.45 ± 0.05 Å, b = 12.30 ± 0.08 Å, c = 11.85 ± 0.06 Å, yielding a unit cell volume of approximately 1234 ± 15 ų with Z = 4 molecules per unit cell [5]. The calculated density of 1.52 ± 0.02 g/cm³ reflects efficient packing facilitated by extensive hydrogen bonding networks characteristic of dihydrochloride salts.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic (predicted) |
| Space Group | P21/c (predicted) |
| Unit Cell Parameter a (Å) | 8.45 ± 0.05 |
| Unit Cell Parameter b (Å) | 12.30 ± 0.08 |
| Unit Cell Parameter c (Å) | 11.85 ± 0.06 |
| Unit Cell Volume (ų) | 1234 ± 15 |
| Z Value | 4 |
| Density (g/cm³) | 1.52 ± 0.02 |
The dihydrochloride salt formation significantly influences the crystal packing through multiple intermolecular interactions. The protonation of both the pyridine nitrogen and the pyrrolidine nitrogen creates charged centers that engage in strong electrostatic interactions with chloride anions [4] [6]. These ionic interactions are complemented by an extensive hydrogen bonding network, where N-H⋯Cl bonds predominate with typical bond lengths of 3.1-3.3 Å and bond angles of 160-175° [6].
Analysis of similar pyrrolidine-pyridine dihydrochloride systems indicates that the crystal structure exhibits a layered arrangement where organic cations and chloride anions alternate in sheets parallel to the bc plane [4]. The fluorine substituent at position 3 contributes additional weak C-H⋯F interactions with neighboring molecules, enhancing crystal stability through cooperative effects [6]. These weak hydrogen bonds, while individually contributing only 2-4 kJ/mol, collectively stabilize the crystal lattice and influence the thermal properties of the material.
The thermal stability of the dihydrochloride salt reflects the strength of intermolecular interactions within the crystal structure. Thermogravimetric analysis typically reveals decomposition onset temperatures exceeding 200°C for similar compounds, indicating robust crystal packing [7]. The salt formation also enhances aqueous solubility compared to the free base form, with solubility values typically exceeding 10 mg/mL in polar solvents due to favorable ion-dipole interactions.
The conformational dynamics of the pyrrolidine-pyridine moiety in 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involve complex intramolecular motions that significantly influence the molecule's overall geometry and electronic properties. The pyrrolidine ring adopts a non-planar conformation characterized by ring puckering, which is quantitatively described using pseudorotation parameters [8] [9].
| Conformational Parameter | Value |
|---|---|
| Pyrrolidine Ring Puckering Amplitude (q₂) | 0.45 ± 0.05 Å |
| Pseudorotation Phase Angle (φ₂) | 25° ± 10° |
| C-N-C-C Torsion Angle | ±35° ± 5° |
| Pyrrolidine-Pyridine Dihedral Angle | 45° ± 15° |
| Energy Barrier for Pseudorotation (cm⁻¹) | 220 ± 20 |
| Preferred Ring Conformation | Envelope (C₂-endo) |
The pyrrolidine ring exhibits moderate flexibility with a puckering amplitude q₂ = 0.45 ± 0.05 Å and pseudorotation phase angle φ₂ = 25° ± 10°, indicating a preferred envelope conformation with C₂-endo geometry [8] [10]. This conformation minimizes steric strain while maintaining optimal orbital overlap between the nitrogen lone pair and adjacent carbon atoms. The energy barrier for pseudorotation is approximately 220 ± 20 cm⁻¹ (2.6 ± 0.2 kJ/mol), facilitating facile interconversion between envelope conformations at ambient temperatures [10].
The coupling between the pyrrolidine ring and pyridine moiety involves restricted rotation about the C-C bond connecting the two heterocycles. The dihedral angle between the mean planes of the rings is approximately 45° ± 15°, representing a compromise between steric repulsion and electronic conjugation effects [11] [9]. This intermediate dihedral angle allows partial delocalization of the pyrrolidine nitrogen lone pair into the pyridine π-system while minimizing unfavorable steric interactions between ring hydrogen atoms.
Nuclear magnetic resonance studies of related pyrrolidine-pyridine systems demonstrate that the C-N-C-C torsion angles exhibit dynamic behavior with typical values of ±35° ± 5° [9]. The nitrogen atom in pyrrolidine undergoes rapid inversion with an energy barrier typically below 25 kJ/mol, making the two envelope conformations rapidly interconvertible on the nuclear magnetic resonance timescale at room temperature [8]. This conformational flexibility contributes to the molecule's ability to adapt its geometry for optimal binding interactions in crystalline or solution environments.
The fluorine substitution at position 3 of the pyridine ring introduces additional conformational constraints through both steric and electronic effects. The highly electronegative fluorine atom creates a localized electric field that influences the electron distribution in the pyrrolidine ring, subtly affecting the preferred conformational equilibrium [12] [13]. Computational studies indicate that fluorine substitution can shift the pseudorotation equilibrium by 5-10°, favoring conformations that minimize electrostatic repulsion between the fluorine atom and the pyrrolidine nitrogen lone pair.
The conformational dynamics are further modulated by the dihydrochloride salt formation, which protonates both nitrogen atoms and restricts certain conformational degrees of freedom. The positive charge on the pyrrolidine nitrogen reduces the flexibility of the ring by strengthening intramolecular electrostatic interactions, leading to a slight increase in the pseudorotation barrier to approximately 250-280 cm⁻¹ [9]. These conformational changes have significant implications for the molecule's pharmacological properties and crystal packing arrangements.
The introduction of fluorine at position 3 of the pyridine ring in 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride profoundly alters the electronic structure and chemical reactivity of the molecule. Fluorine, with its exceptionally high electronegativity of 3.98, exerts both inductive and mesomeric effects that redistribute electron density throughout the conjugated π-system [12] [13] [14].
| Electronic Property | Value |
|---|---|
| Fluorine Electronegativity | 3.98 |
| C-F Bond Length (Å) | 1.35 ± 0.02 |
| C-F Bond Dipole (D) | 1.8 ± 0.1 |
| Pyridine Ring π-Electron Density Reduction (%) | 15-20 |
| HOMO Energy Level (eV) | -9.5 ± 0.2 |
| LUMO Energy Level (eV) | -1.2 ± 0.1 |
| HOMO-LUMO Gap (eV) | 8.3 ± 0.3 |
The primary electronic effect of fluorine substitution manifests as a significant stabilization of the molecular orbitals, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15] [16]. The fluorine atom's strong electron-withdrawing character reduces the pyridine ring's π-electron density by approximately 15-20%, substantially lowering the highest occupied molecular orbital energy to -9.5 ± 0.2 eV and the lowest unoccupied molecular orbital energy to -1.2 ± 0.1 eV [16] [17].
The C-F bond, with a length of 1.35 ± 0.02 Å, exhibits considerable ionic character due to the large electronegativity difference between carbon and fluorine [14]. This bond generates a significant dipole moment of 1.8 ± 0.1 D, contributing to the overall molecular dipole moment of 3.2 ± 0.2 D. The bond's high ionic character facilitates electron withdrawal from the aromatic system through inductive effects, while the fluorine lone pairs can participate in weak hyperconjugative interactions with the π-system.
Computational analysis reveals that fluorine substitution at position 3 creates a distinctive electronic environment that enhances the pyridine ring's electrophilicity [12] [13]. The ionization energy increases to 9.5 ± 0.1 eV, while the electron affinity reaches 1.2 ± 0.1 eV, indicating enhanced electron-accepting capability. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 8.3 ± 0.3 eV reflects increased kinetic stability and reduced chemical reactivity compared to the unsubstituted parent compound [15].
The fluorine substitution pattern significantly influences the vibronic coupling within the molecule. Spectroscopic studies of 3-fluoropyridine demonstrate that the meta-fluorine position induces vibronic coupling through out-of-plane ring-bending modes, resulting in a warped minimum structure with reduced symmetry [15]. This structural distortion affects the molecule's photophysical properties and contributes to the observed changes in electronic transition energies.
The electronic effects extend to the pyrrolidine moiety through conjugative interactions with the pyridine ring. The electron-withdrawing fluorine substituent reduces the electron density available for donation from the pyrrolidine nitrogen lone pair, effectively decreasing the basicity of this center [18]. This electronic communication between the fluorinated pyridine ring and the pyrrolidine nitrogen influences the compound's protonation behavior and contributes to the stability of the dihydrochloride salt form.
Natural bond orbital analysis indicates that the fluorine atom participates in several donor-acceptor interactions that stabilize the molecular structure [16]. The lone pairs on fluorine can act as electron donors to σ* antibonding orbitals of adjacent C-H bonds, contributing approximately 2-4 kJ/mol to the overall stabilization energy. These secondary orbital interactions, while individually weak, collectively influence the molecule's conformational preferences and intermolecular recognition patterns.